molecular formula C19H21ClN2O3S B2807647 1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine CAS No. 694474-62-9

1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine

Cat. No. B2807647
M. Wt: 392.9
InChI Key: GHSGPYMSJIXEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine, commonly known as CBDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Allosteric Enhancers of the A1 Adenosine Receptor

Research into piperazine derivatives, such as those described by Romagnoli et al. (2008), has led to the identification of compounds that serve as potent allosteric enhancers of the A1 adenosine receptor. The study highlights the significance of substituents on the phenyl ring linked to the piperazine, influencing allosteric enhancer activity and offering insights into receptor modulation mechanisms (Romagnoli et al., 2008).

HIV-1 Reverse Transcriptase Inhibitors

Piperazine derivatives have been explored for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase, presenting a novel class of compounds for HIV treatment. The study by Romero et al. (1994) exemplifies the synthesis and bioactivity evaluation of such derivatives, highlighting their significant potency in inhibiting HIV-1 replication (Romero et al., 1994).

Drug Candidates for Diabetes and Alzheimer's Diseases

Abbasi et al. (2018) reported the synthesis of new multifunctional derivatives of 2-furoic piperazide, evaluated for their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases. This research demonstrates the therapeutic potential of piperazine derivatives in managing complex diseases through enzyme inhibition (Abbasi et al., 2018).

Antibacterial Agents

Shroff et al. (2022) synthesized 1,4-disubstituted piperazines and evaluated their antibacterial activities, indicating their effectiveness against resistant strains of bacteria. Such research underscores the role of piperazine derivatives in developing new antibacterial agents to combat drug-resistant infections (Shroff et al., 2022).

Bacterial Biofilm and MurB Inhibitors

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent inhibitory activity against bacterial biofilm formation and MurB enzymes. This research contributes to the development of new strategies for combating bacterial infections and resistance (Mekky & Sanad, 2020).

properties

IUPAC Name

(2-chlorophenyl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-14-7-8-16(13-15(14)2)26(24,25)22-11-9-21(10-12-22)19(23)17-5-3-4-6-18(17)20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSGPYMSJIXEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine

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